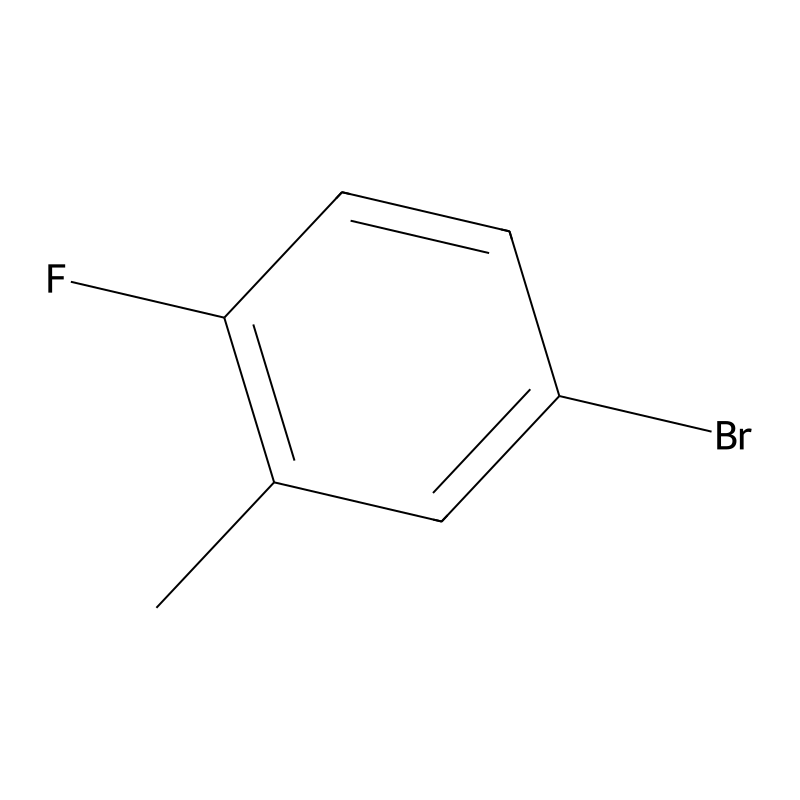5-Bromo-2-fluorotoluene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for further synthesis
- 5-bromo-2-fluorobenzyl bromide: This derivative serves as a key intermediate in the synthesis of crown bromofluorobenzene, a macrocyclic compound with potential applications in material science and catalysis [].
- 3-(4-fluoro-3-methylphenyl)acrylamide: 5-Bromo-2-fluorotoluene can be transformed into this acrylamide derivative, which finds use in the development of novel pharmaceutical agents [].
5-Bromo-2-fluorotoluene is an organic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.025 g/mol. It is characterized by the presence of both bromine and fluorine substituents on a toluene ring, specifically at the 5 and 2 positions, respectively. This compound is typically a colorless to pale yellow liquid with a density of approximately 1.5 g/cm³ and a boiling point of around 180.8 °C at 760 mmHg . Its chemical structure contributes to its reactivity and utility in various
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the formation of various derivatives.
- Electrophilic Aromatic Substitution: The presence of both bromine and fluorine makes this compound a suitable substrate for electrophilic aromatic substitutions, leading to further functionalization of the aromatic ring.
- Cross-Coupling Reactions: It can be utilized in cross-coupling reactions such as the Suzuki or Heck reactions to form biaryl compounds .
5-Bromo-2-fluorotoluene can be synthesized through several methods:
- Bromination of 2-Fluorotoluene: This method involves treating 2-fluorotoluene with brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent at the 5-position.
- Fluorination of Brominated Toluene: Starting from brominated toluene, fluorination can be achieved using fluorinating agents like potassium fluoride in polar solvents .
- Direct Halogenation: In some cases, direct halogenation using elemental bromine and fluorine can yield the desired product, although this method may require careful control of reaction conditions due to the reactivity of the halogens involved .
5-Bromo-2-fluorotoluene has several applications in organic chemistry:
- Intermediate in Synthesis: It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Building Block for Complex Molecules: Its unique structure allows it to serve as a building block for more complex organic molecules through various coupling reactions.
- Research Tool: The compound is used in research settings for studying reaction mechanisms and developing new synthetic methodologies .
Interaction studies involving 5-Bromo-2-fluorotoluene focus primarily on its reactivity with other chemical species. Its ability to undergo nucleophilic substitution makes it an interesting candidate for studying reaction kinetics and mechanisms involving halogenated compounds. Additionally, its interactions with biological systems may provide insights into its potential pharmacological properties, although more targeted studies are needed to elucidate these interactions fully .
Several compounds share structural similarities with 5-Bromo-2-fluorotoluene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-1-fluoro-2-methylbenzene | C₇H₆BrF | Similar halogenation pattern; different position |
| 2-Bromo-5-fluorotoluene | C₇H₆BrF | Isomeric form; different reactivity due to position |
| 3-Bromo-4-fluorotoluene | C₇H₆BrF | Another isomer; potential for different synthetic routes |
| 4-Fluoro-3-bromotoluene | C₇H₆BrF | Similar halogenation but different substitution pattern |
Uniqueness
The uniqueness of 5-Bromo-2-fluorotoluene lies in its specific arrangement of bromine and fluorine atoms on the aromatic ring, which influences its chemical reactivity and potential applications in synthesis. Compared to its isomers, it may exhibit distinct properties that make it particularly useful in certain synthetic pathways or biological applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








